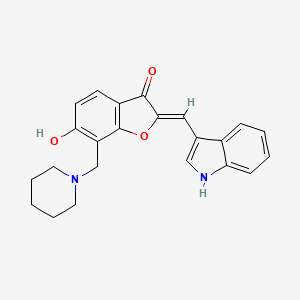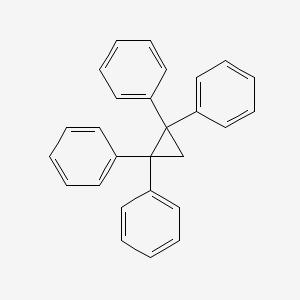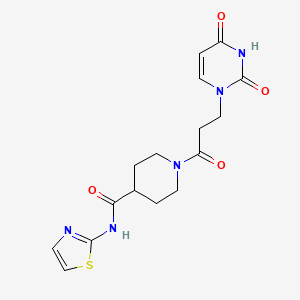
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide, also known as ABP-688, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.
Aplicaciones Científicas De Investigación
Applications in Polymer Synthesis
Synthesis and Characterization of Semiaromatic Polyamides N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide derivatives have been utilized in the synthesis of semiaromatic polyamides, showcasing excellent thermal properties. These polyamides exhibit high glass transition temperatures and remarkable mechanical properties, indicating potential applications in materials requiring thermal stability and robust mechanical features (Guangming et al., 2016).
Applications in Chemical Synthesis
Facilitation in Directed Ortho-Metallation The amide group in similar benzamide compounds, like N,N‐Diethyl‐2,4‐dimethoxybenzamide, has been found to facilitate directed ortho-metallation, a crucial step in the synthesis of complex organic molecules, though its hydrolysis presents challenges in certain synthesis pathways (van Otterlo et al., 2007).
Applications in Material Science
Investigation of Molecular Interactions N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide and its related compounds have been the subject of detailed studies to understand molecular interactions, structure, and the influence of these interactions on molecular geometry, showcasing their importance in the field of material science and molecular engineering (Karabulut et al., 2014).
Applications in Nuclear Medicine
Assessment of Cellular Proliferation in Tumors Compounds structurally similar to N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide have been explored for their potential in nuclear medicine, particularly in assessing cellular proliferation in tumors, demonstrating their significance in advancing diagnostic imaging and treatment monitoring (Dehdashti et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns .
Mode of Action
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide acts as a positive allosteric modulator of SK channels . It enhances the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a consequent decrease in the firing rate .
Biochemical Pathways
The compound’s action on SK channels affects a key pathway in the nervous system. The Purkinje cells, which are targeted by the compound, have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus . These neurons, in turn, exert the same input on the ventral intermediate nucleus in the thalamocortical system . The compound’s modulation of SK channel activity thus impacts this entire pathway, potentially leading to changes in motor function .
Result of Action
The modulation of SK channel activity by N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide can lead to a decrease in the firing of neurons in the olivo-cerebellar network . This network is thought to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in motor tremors associated with conditions like essential tremor . Thus, the compound’s action could potentially benefit patients with such conditions .
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-11-3-4-12(13(9-11)21-2)14(19)18-10-5-7-15(16,17)8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESPPSWALTCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2804967.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)



![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)



![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)